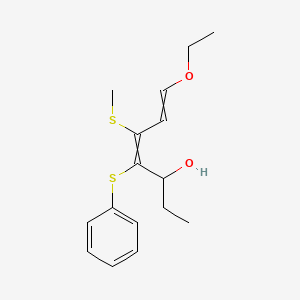
7-Ethoxy-5-(methylsulfanyl)-4-(phenylsulfanyl)hepta-4,6-dien-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Ethoxy-5-(methylsulfanyl)-4-(phenylsulfanyl)hepta-4,6-dien-3-ol is an organic compound characterized by its unique structure, which includes ethoxy, methylsulfanyl, and phenylsulfanyl groups attached to a hepta-4,6-dien-3-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethoxy-5-(methylsulfanyl)-4-(phenylsulfanyl)hepta-4,6-dien-3-ol typically involves multi-step organic reactions. One common approach is to start with a hepta-4,6-dien-3-ol precursor, followed by the introduction of ethoxy, methylsulfanyl, and phenylsulfanyl groups through nucleophilic substitution and addition reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethyl sulfoxide or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Catalysts and advanced purification techniques, such as column chromatography and recrystallization, are employed to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
7-Ethoxy-5-(methylsulfanyl)-4-(phenylsulfanyl)hepta-4,6-dien-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or thiols.
Substitution: Nucleophilic substitution reactions can replace the ethoxy, methylsulfanyl, or phenylsulfanyl groups with other functional groups, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium hydride in dimethyl sulfoxide or potassium tert-butoxide in tetrahydrofuran.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or thiols.
Substitution: Formation of new compounds with different functional groups.
Scientific Research Applications
7-Ethoxy-5-(methylsulfanyl)-4-(phenylsulfanyl)hepta-4,6-dien-3-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Ethoxy-5-(methylsulfanyl)-4-(phenylsulfanyl)hepta-4,6-dien-3-ol involves its interaction with molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. For example, the phenylsulfanyl group may interact with hydrophobic pockets in proteins, while the ethoxy group can form hydrogen bonds with amino acid residues.
Comparison with Similar Compounds
Similar Compounds
7-Ethoxy-5-(methylsulfanyl)hepta-4,6-dien-3-ol: Lacks the phenylsulfanyl group, resulting in different chemical and biological properties.
5-(Methylsulfanyl)-4-(phenylsulfanyl)hepta-4,6-dien-3-ol: Lacks the ethoxy group, affecting its solubility and reactivity.
7-Ethoxy-4-(phenylsulfanyl)hepta-4,6-dien-3-ol:
Uniqueness
7-Ethoxy-5-(methylsulfanyl)-4-(phenylsulfanyl)hepta-4,6-dien-3-ol is unique due to the presence of all three functional groups (ethoxy, methylsulfanyl, and phenylsulfanyl) on the hepta-4,6-dien-3-ol backbone. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
647010-22-8 |
|---|---|
Molecular Formula |
C16H22O2S2 |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
7-ethoxy-5-methylsulfanyl-4-phenylsulfanylhepta-4,6-dien-3-ol |
InChI |
InChI=1S/C16H22O2S2/c1-4-14(17)16(15(19-3)11-12-18-5-2)20-13-9-7-6-8-10-13/h6-12,14,17H,4-5H2,1-3H3 |
InChI Key |
WCKKPZCMXLSJRI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=C(C=COCC)SC)SC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



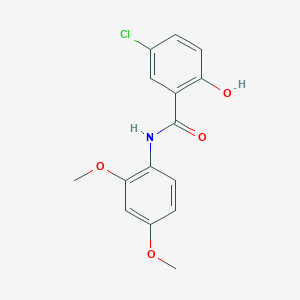
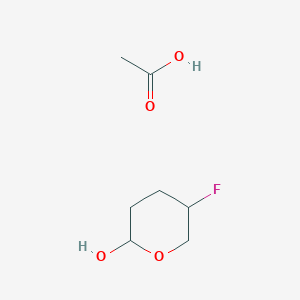
![1-Bromo-3-iodo-2-[(2-phenylbut-2-en-1-yl)oxy]benzene](/img/structure/B12607566.png)
![2-(Chloromethyl)-6-[4-(trifluoromethyl)phenyl]pyridine;hydrochloride](/img/structure/B12607582.png)
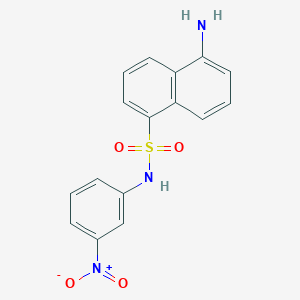
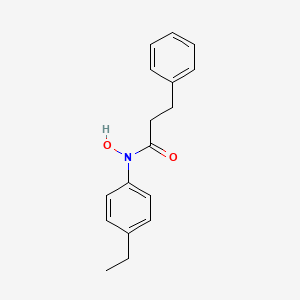
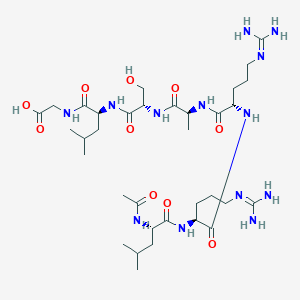
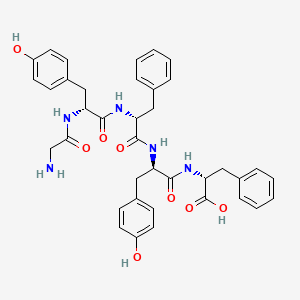
![1-Methyl-3,5-bis[(tetradecyloxy)carbonyl]pyridin-1-ium chloride](/img/structure/B12607632.png)
![4-Bromo-N-(4-bromophenyl)-N-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}aniline](/img/structure/B12607633.png)
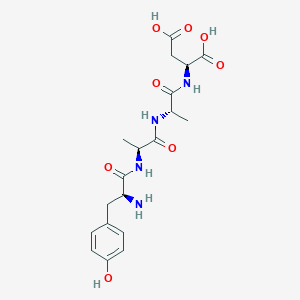
![N,N'-(Hexane-1,6-diyl)bis[1-(pyridin-4-yl)piperidine-4-carboxamide]](/img/structure/B12607639.png)
![4-{2-[4-(Octyloxy)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinyl}benzaldehyde](/img/structure/B12607642.png)
